molecular formula C10H9N3O B14126572 5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine

5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B14126572
M. Wt: 187.20 g/mol
InChI Key: IVPQAOFOTKZPSZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound with the molecular formula C10H9N3O. It is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxadiazole ring . The reaction conditions often require heating and the use of a base such as potassium hydroxide (KOH) to neutralize the reaction mixture.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxadiazole derivatives, while substitution reactions can produce acylated or alkylated oxadiazole compounds .

Scientific Research Applications

5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine is unique due to the presence of the phenylethenyl group, which can enhance its biological activity and provide specific interactions with molecular targets. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C10H9N3O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,13)/b7-6+

InChI Key

IVPQAOFOTKZPSZ-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(O2)N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(O2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.